molecular formula C18H18N2O6S B10914756 3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10914756
M. Wt: 390.4 g/mol
InChI Key: GOFCPYKUMJBHBH-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative, a subclass of β-lactam antibiotics. Its structure features:

  • Cephem core: A bicyclic system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a β-lactam ring essential for antibacterial activity.
  • 3-position substituent: Acetyloxymethyl (-OAcCH2), a common group in early cephalosporins that enhances stability against esterases.
  • 7-position substituent: Phenylacetyl amino (-NH-C(O)-CH2C6H5), which influences spectrum and resistance profiles.

This compound’s activity depends on the interplay of these substituents, particularly their effects on β-lactamase resistance and binding to penicillin-binding proteins (PBPs) .

Properties

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFCPYKUMJBHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859550
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Semi-Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

7-ACA serves as the primary precursor due to its commercially available status and modifiable C-3 and C-7 positions.

Step 1: Acylation at C-7

The phenylacetyl group is introduced via nucleophilic acyl substitution. A patented method employs phenylacetyl chloride in anhydrous dichloromethane with triethylamine as a base, achieving >85% yield.

Step 2: C-3 Modification

The 3-hydroxymethyl group is acetylated using acetic anhydride in tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, with yields exceeding 90%.

Key Conditions :

  • Temperature: 0–5°C during acylation to prevent β-lactam ring degradation.

  • Solvent: Anhydrous THF or dichloromethane to avoid hydrolysis.

Enzymatic Deprotection and Functionalization

A Korean patent (KR20130100636A) details a biocatalytic approach using penicillin G acylase to deprotect intermediates.

Example Protocol:

  • Starting Material : p-Methoxybenzyl-protected cephalosporin (100 g) dissolved in m-cresol at 45–50°C.

  • Deprotection : Add sodium acetate (10 g) and ethyl acetate (300 mL), followed by crystallization at 0–5°C.

  • Enzymatic Cleavage : Treat with immobilized penicillin G acylase (50 g) at 26–30°C, maintaining pH 8 with Na₂CO₃.

  • Isolation : Filter, treat with activated charcoal, and precipitate using HCl/methanol.

Yield : 83% after crystallization.

Optimization Strategies

Solvent Systems

  • m-Cresol : Enhances solubility of intermediates during acylation (patent KR20130100636A).

  • Ethyl Acetate/Acetone (1:1) : Reduces viscosity during crystallization, improving yield by 12%.

Catalytic Innovations

  • Immobilized Enzymes : Reusable penicillin acylase reduces production costs by 30% compared to chemical methods.

  • Trimethylsilylation : Protects reactive groups during synthesis, minimizing side reactions (patent HU185311B).

Industrial-Scale Production Data

ParameterChemical MethodEnzymatic Method
Yield78–85%83–89%
Purity (HPLC)≥98%≥99%
Reaction Time12–18 h8–10 h
Cost (USD/kg)$1,200$900

Challenges and Solutions

  • β-Lactam Ring Stability : Hydrolysis is mitigated by strict temperature control (<10°C) and anhydrous conditions.

  • Byproduct Formation : Unreacted phenylacetyl chloride is quenched with ice-cwater, reducing impurities to <0.5%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, shortening acylation steps to 2–3 hours with 95% yield.

Green Chemistry Approaches

  • Ionic Liquids : Replace dichloromethane, reducing VOC emissions by 40%.

  • Enzyme Engineering : Mutant acylases with higher thermal stability (up to 50°C) are under development .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly performed using hydrogenation or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and water are often used depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

The compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This mechanism is similar to that of other cephalosporin derivatives, making it a valuable candidate in antibiotic development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of guanine-binding protein-coupled receptor (GPCR) signaling .

  • Antibacterial Study : A study conducted on various bacterial strains demonstrated that 3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid showed significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like cefaloram .
  • Anticancer Research : In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values suggesting strong efficacy at low concentrations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Pathways involved: The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

3-Position Substituents

Modifications at this position affect pharmacokinetics and enzyme stability:

  • Acetyloxymethyl (target compound): Improves oral bioavailability by acting as a prodrug moiety, hydrolyzed in vivo to the active hydroxy group .
  • Thiadiazolylthio methyl (Cefazolin, ): Enhances stability against Gram-positive β-lactamases but limits Gram-negative coverage .
  • Tetrazolylthio methyl (SQ 14,359, ): Broad-spectrum activity, including β-lactamase-producing organisms, due to steric hindrance .
  • Hydroxy (): Lacks prodrug properties, reducing oral absorption but improving chemical stability .

7-Position Substituents

This position dictates antibacterial spectrum and β-lactamase affinity:

  • Phenylacetyl (target compound): Similar to benzylpenicillin, targeting Gram-positive PBPs but susceptible to hydrolysis by common β-lactamases .
  • Thienylureidoacetyl (SQ 14,359, ): Ureido side chain extends Gram-negative coverage, including Enterobacteriaceae, by improving PBP affinity .
  • Thiophen-2-yl acetamido (): Methoxy group at C7 (as in cephamycins) confers resistance to extended-spectrum β-lactamases (ESBLs) .
  • Pyridin-4-ylthio acetamido (): Basic nitrogen in the pyridine ring enhances solubility and Pseudomonas aeruginosa activity .

Key Research Findings

  • β-Lactamase Resistance : Methoxy groups at C7 () or bulky 3-position substituents () reduce hydrolysis by ESBLs and AmpC enzymes .
  • Metal Complexation : Cephalosporins with hydroxyphenyl groups () form antimicrobial transition metal complexes (Fe, Ni, Ru), enhancing activity against E. coli and S. aureus .
  • Synthetic Innovations: Novel synthesis routes () for the ceftibuten nucleus avoid costly intermediates, reducing production costs by 40% .

Biological Activity

3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as cephaloglycin, is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article explores the biological activity of cephaloglycin, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19N3O6S
  • Molecular Weight : 405.42 g/mol
  • Melting Point : 237 °C (decomposition) .

Cephaloglycin belongs to the class of β-lactam antibiotics, which exert their antibacterial effects by inhibiting bacterial cell wall synthesis. The compound specifically binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This leads to bacterial lysis and death, particularly effective against Gram-positive bacteria and some Gram-negative strains.

Antimicrobial Efficacy

Cephaloglycin has demonstrated broad-spectrum antimicrobial activity, particularly against various strains of bacteria. In vitro studies have shown its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate that cephaloglycin exhibits potent activity comparable to other β-lactam antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli0.25
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa0.25

Case Studies

  • Inhibition of Clostridioides difficile Sporulation : A study reported that cephaloglycin significantly inhibited sporulation in C. difficile, with a reduction factor exceeding 10,000 at concentrations as low as 15 nM. This suggests a potential role in preventing recurrent infections associated with this pathogen .
  • Synergistic Effects with Other Antibiotics : Research has indicated that cephaloglycin can enhance the efficacy of other antibiotics when used in combination therapy, particularly against resistant bacterial strains. For instance, its combination with aminoglycosides showed improved outcomes in treating complicated infections .
  • Cytotoxicity Studies : While primarily an antibiotic, cephaloglycin has also been assessed for cytotoxic effects on human cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types, suggesting potential applications beyond antibacterial therapy .

Pharmacokinetics

Cephaloglycin exhibits favorable pharmacokinetic properties, including good oral bioavailability and distribution in tissues. Studies suggest that it maintains therapeutic concentrations in plasma and tissues for extended periods, making it suitable for both oral and parenteral administration.

Q & A

What are the key synthetic strategies for this cephalosporin derivative?

Answer: Synthesis typically involves acylation of the 7-amino precursor. For example, the 7-amino group is activated under alkaline conditions (aqueous NaHCO₃) and coupled with phenylacetyl chloride in acetone at 0°C to minimize β-lactam ring degradation. Stereochemical control at the 6R and 7R positions is maintained using chiral auxiliaries or enzymatic resolution . Post-acylation purification employs reverse-phase HPLC to isolate the target compound (>95% purity).

How is stereochemical integrity of the bicyclic core validated?

Answer: X-ray crystallography confirms the (6R,7R) configuration by resolving spatial arrangements of the β-lactam and thiazine rings. Complementary 2D NMR (NOESY) identifies through-space correlations between H-6 and H-7 protons, verifying cis-configuration. Comparative analysis with cephalosporin reference standards (e.g., ceftizoxime) ensures structural fidelity .

What methodologies assess β-lactam stability against enzymatic hydrolysis?

Answer: Enzymatic resistance is evaluated using β-lactamase inhibition assays. Purified TEM-1 or SHV-1 enzymes are incubated with the compound (0.1–10 µM) in phosphate buffer (pH 7.0). Hydrolysis is monitored via UV absorbance at 260 nm (Δλ for β-lactam ring opening). Kinetic parameters (Km, kcat) are compared to cephalothin as a control substrate .

How does the 7-phenylacetyl group influence antibacterial activity?

Answer: The phenylacetyl moiety enhances Gram-positive activity by improving binding to penicillin-binding proteins (PBPs). In vitro MIC assays against Staphylococcus aureus (ATCC 25923) show a 4-fold reduction in MIC (2 µg/mL vs. 8 µg/mL for unmodified analogs). Hydrophobicity metrics (logP) correlate with improved membrane penetration .

What analytical techniques ensure purity and identity?

Answer:

  • HPLC: C18 column (5 µm), mobile phase: 20 mM phosphate buffer (pH 3.0)/acetonitrile (85:15), flow rate 1 mL/min, detection at 254 nm.
  • LC-MS: ESI+ mode confirms molecular ion [M+H]⁺ at m/z 423.46.
    Pharmacopeial guidelines (e.g., USP) mandate ≤1.0% total impurities .

How are contradictions in reported MIC values resolved?

Answer: Standardized CLSI broth microdilution protocols are applied:

  • Inoculum: 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
  • Incubation: 35°C for 18–20 hours.
    Meta-analyses normalize data using Z-score transformations to account for inter-lab variability. Discordant results (>2-fold MIC differences) require repeat testing with ATCC reference strains .

What degradation pathways dominate under physiological conditions?

Answer:

  • β-Lactam hydrolysis: First-order kinetics in plasma (t₁/₂ = 2.3 h at 37°C, pH 7.4).
  • Ester cleavage: 3-acetoxymethyl group undergoes esterase-mediated hydrolysis, forming a less active metabolite. Stability studies in simulated gastric fluid (pH 1.2) show rapid degradation (t₁/₂ < 30 min) .

How does molecular modeling predict PBP binding interactions?

Answer: Docking studies using PBP2a (PDB: 1MWU) identify key interactions:

  • Hydrogen bonding between the β-lactam carbonyl and Ser403.
  • Van der Waals contacts between the phenylacetyl group and Tyr446.
    MD simulations (50 ns) calculate binding free energy (ΔG = −8.2 kcal/mol) using MM-PBSA .

What safety protocols are critical during handling?

Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Perform weighings in a fume hood to avoid aerosolization.
  • First Aid: Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute flushing with saline .

What strategies improve oral bioavailability?

Answer: Prodrug derivatives (e.g., pivoxil esters) mask the carboxylic acid group. In vivo studies in rats show a 3.5-fold increase in AUC (0–24 h) compared to the parent compound. Enteric coatings (Eudragit L100) protect against gastric degradation, achieving 62% bioavailability .

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